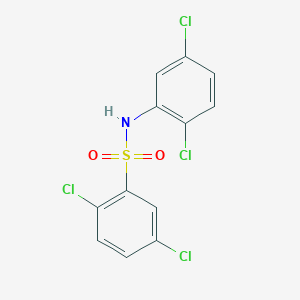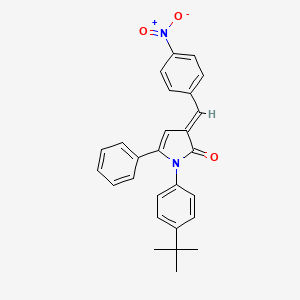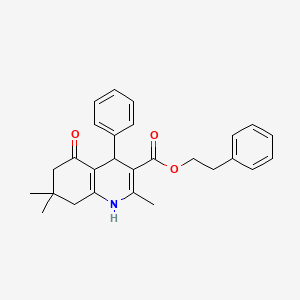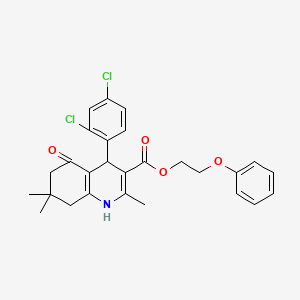
N-(2-bromo-4-methylphenyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-BROMO-4-METHYLPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a bromo-substituted phenyl ring and an isoindoline-1,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMO-4-METHYLPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-methylbenzoic acid and phthalic anhydride.
Amidation Reaction: The carboxylic acid group of 2-bromo-4-methylbenzoic acid is converted to an amide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Cyclization: The intermediate product undergoes cyclization with phthalic anhydride to form the isoindoline-1,3-dione moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-BROMO-4-METHYLPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl groups in the isoindoline-1,3-dione moiety can be reduced to form corresponding alcohols.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The bromo-substituted phenyl ring and isoindoline-1,3-dione moiety can interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific biological context and require further research.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-BROMO-4-METHYLPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE: Similar structure but with an acetamide group instead of a propanamide group.
N-(2-BROMO-4-METHYLPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-(2-BROMO-4-METHYLPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE is unique due to its specific combination of a bromo-substituted phenyl ring and an isoindoline-1,3-dione moiety, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C18H15BrN2O3 |
|---|---|
Peso molecular |
387.2 g/mol |
Nombre IUPAC |
N-(2-bromo-4-methylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C18H15BrN2O3/c1-11-6-7-15(14(19)10-11)20-16(22)8-9-21-17(23)12-4-2-3-5-13(12)18(21)24/h2-7,10H,8-9H2,1H3,(H,20,22) |
Clave InChI |
QQONITRXTOZERS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(E)-({[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11693127.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693133.png)


![(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11693162.png)
![N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11693167.png)
![(5Z)-3-(3-fluorophenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693181.png)


![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11693186.png)
![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-nitrophenol](/img/structure/B11693191.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B11693198.png)


